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An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile

Executive Summary: This guide provides a comprehensive technical overview of 1-
(Hydroxymethyl)cyclopropaneacetonitrile, a pivotal chemical intermediate in modern

pharmaceutical synthesis. Primarily aimed at researchers, chemists, and professionals in drug

development, this document delves into the compound's core physicochemical properties,

outlines detailed synthesis methodologies with mechanistic rationales, and contextualizes its

critical role as a building block for high-value therapeutics, most notably the anti-asthmatic drug

Montelukast. Furthermore, it covers essential safety protocols, handling procedures, and

expected analytical signatures to ensure both safe and effective utilization in a laboratory and

process chemistry setting.

Chemical Identity and Physicochemical Properties
1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) is a unique bifunctional

molecule that incorporates a strained cyclopropane ring, a primary alcohol, and a nitrile group.

[1] This combination of features imparts a specific reactivity and polarity profile, making it a

versatile intermediate.[1] Its molecular formula is C₆H₉NO, with a molecular weight of 111.14

g/mol .[2][3][4][5][6]

The presence of the hydroxyl (-OH) and cyano (-C≡N) groups allows for hydrogen bonding and

lends the molecule moderate polarity.[1] The three-membered cyclopropane ring introduces

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b049650?utm_src=pdf-interest
https://www.benchchem.com/product/b049650?utm_src=pdf-body
https://www.benchchem.com/product/b049650?utm_src=pdf-body
https://www.benchchem.com/product/b049650?utm_src=pdf-body
https://www.benchchem.com/product/b049650?utm_src=pdf-body
https://cymitquimica.com/cas/152922-71-9/
https://cymitquimica.com/cas/152922-71-9/
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Hydroxymethyl_cyclopropaneacetonitrile
https://www.guidechem.com/dictionary/en/152922-71-9.html
https://www.biosynth.com/p/FH152371/152922-71-9-1-hydroxymethylcyclopropaneacetoni
https://www.ruiyitech.com/index.php?m=content&a=index&classid=12&id=429
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3338902.htm
https://cymitquimica.com/cas/152922-71-9/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant ring strain, which can be a site of selective chemical transformations. The interplay

of these functional groups dictates the compound's solubility, reactivity, and physical state.

Table 1: Physicochemical Properties of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Property Value Source(s)

Molecular Formula C₆H₉NO [2][4][5][6]

Molecular Weight 111.14 g/mol [2][3][5][6]

CAS Number 152922-71-9 [2][3][5]

Appearance
Colorless liquid to Dark

Yellow/Orange Oil or solid
[3][6][7][8]

Boiling Point 245.1 °C at 760 mmHg [3][6][9]

Melting Point 70-71 °C [3][9]

Density ~1.1 g/cm³ [3][6][9]

Flash Point 102.1 °C [3][9]

IUPAC Name

2-[1-

(hydroxymethyl)cyclopropyl]ac

etonitrile

[2]

Common Synonyms

[1-

(Hydroxymethyl)cyclopropyl]ac

etonitrile

[1][6][7]

Synthesis and Mechanistic Insights
The synthesis of 1-(hydroxymethyl)cyclopropaneacetonitrile is a multi-step process that

requires careful control of reaction conditions to achieve high yield and purity. Several patented

methods exist, often starting from simple, commercially available materials like pentaerythritol.

[10][11] The following protocol is a representative example adapted from the patent literature,

designed to be self-validating through process controls and intermediate characterization.

Experimental Protocol: Synthesis from Pentaerythritol
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This pathway leverages the symmetrical nature of pentaerythritol to construct the cyclopropane

ring and install the required functional groups.

Step 1: Bromination of Pentaerythritol

Reaction: Pentaerythritol is treated with hydrobromic acid and a dehydrating agent (e.g.,

sulfuric acid) to substitute three of the four hydroxyl groups with bromine, yielding

tribromoneopentyl alcohol.

Rationale: This is a classic acid-catalyzed nucleophilic substitution. The high concentration of

bromide ions and acidic conditions favor the formation of the bromoalkane.

Step 2: Acetylation

Reaction: The remaining hydroxyl group on tribromoneopentyl alcohol is protected via

acetylation with an agent like acetic anhydride.

Rationale: This protection is crucial to prevent the free hydroxyl group from interfering in the

subsequent cyclization step. The acetate group is a stable protecting group under these

conditions.

Step 3: Reductive Cyclization

Reaction: The acetylated tribromo-compound is treated with a reducing agent, typically zinc

powder, in a suitable solvent.

Rationale: This is an intramolecular Wurtz-type reaction. The zinc reductively couples two of

the carbon-bromine bonds to form the strained cyclopropane ring, eliminating two bromide

ions in the process.

Step 4: Cyanation and Deprotection

Reaction: The resulting 1-(bromomethyl)cyclopropyl]methyl acetate is reacted with a cyanide

source (e.g., sodium cyanide) in a polar aprotic solvent like DMF. The reaction mixture is

then treated to hydrolyze the acetate group.
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Rationale: The cyanide ion acts as a nucleophile, displacing the final bromide in an Sₙ2

reaction to form the nitrile. The alkaline conditions of the workup or a subsequent hydrolysis

step cleave the acetate protecting group, revealing the primary alcohol and yielding the final

product.

Pentaerythritol

Tribromoneopentyl
Alcohol

 HBr / H₂SO₄ 

3-bromo-2,2-bis(bromomethyl)
propyl acetate

 Ac₂O 

[1-(Bromomethyl)cyclopropyl]
methyl acetate

 Zn Powder 

1-(Hydroxymethyl)cyclopropaneacetonitrile

 1. NaCN
 2. Hydrolysis 

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Role in Pharmaceutical Synthesis: The Montelukast
Case
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The primary driver for the industrial production of 1-
(hydroxymethyl)cyclopropaneacetonitrile is its role as a key intermediate in the synthesis of

Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment

of asthma and allergies.[1][10]

The molecule provides the exact cyclopropane-containing side chain required in the final drug

structure. Its bifunctional nature is exploited in the total synthesis:

The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to

become a good leaving group.

This allows for nucleophilic substitution by a thiol-containing fragment of the main

Montelukast backbone, forming a crucial thioether linkage.

The nitrile group is subsequently hydrolyzed to a carboxylic acid, which is a key functional

group in the final active pharmaceutical ingredient.

1-(Hydroxymethyl)cyclopropaneacetonitrile

-CH₂OH

-CH₂CN

Montelukast
(Final API)

 Provides cyclopropane
 side-chain

Montelukast Backbone
(Thiol Fragment)

 Core Structure 

Click to download full resolution via product page

Caption: Role as a key building block in Montelukast synthesis.

Spectroscopic and Analytical Characterization
While a certificate of analysis should always be consulted for lot-specific data, the structure of

1-(hydroxymethyl)cyclopropaneacetonitrile gives rise to a predictable analytical profile.
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different

proton environments. The cyclopropane protons will appear as complex multiplets in the

upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the nitrile (-CH₂CN)

and the methylene protons of the hydroxymethyl group (-CH₂OH) would appear as singlets

or multiplets further downfield (approx. 2.5-4.0 ppm). The hydroxyl proton will be a broad

singlet whose position is dependent on concentration and solvent.

¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals. The nitrile

carbon (C≡N) will be significantly downfield (approx. 115-125 ppm). The carbons of the

hydroxymethyl and cyanomethyl groups will be in the 50-70 ppm range, while the highly

strained cyclopropyl carbons will appear in the upfield region (approx. 10-25 ppm).

IR (Infrared) Spectroscopy: The IR spectrum provides clear confirmation of the key functional

groups. A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N

stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H

stretch of the alcohol group. C-H stretching vibrations for the alkyl groups will appear just

below 3000 cm⁻¹.

Safety, Handling, and Storage
Due to its chemical nature, 1-(hydroxymethyl)cyclopropaneacetonitrile must be handled

with appropriate precautions. It is classified as an irritant and is harmful if swallowed, inhaled,

or in contact with skin.[2][9][12]

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Always handle this compound within a certified chemical fume hood to

avoid inhalation of vapors.[9]

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye

contact.[9][12]

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12] Avoid all

skin contact.

Hygiene: Wash hands thoroughly after handling.[12]
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First Aid Measures:

Inhalation: Move the individual to fresh air immediately. Seek medical attention if symptoms

persist.[9]

Skin Contact: Immediately wash the affected area with copious amounts of soap and water

for at least 15 minutes.[9][12]

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek

immediate medical attention.[9][12]

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate

medical attention.[9]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

Refrigerated storage is recommended for long-term stability.[9]

Keep away from oxidizing agents, heat, and open flames.[9]

Conclusion
1-(Hydroxymethyl)cyclopropaneacetonitrile stands out as a high-value chemical

intermediate due to its unique structural combination of a strained ring and dual functional

groups. Its synthesis, while requiring multiple steps, is well-established, and its application is

firmly rooted in the pharmaceutical industry, particularly in the production of Montelukast. A

thorough understanding of its properties, synthesis, and handling protocols, as outlined in this

guide, is essential for its safe and efficient use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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